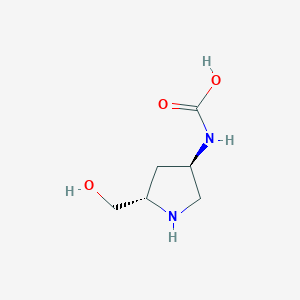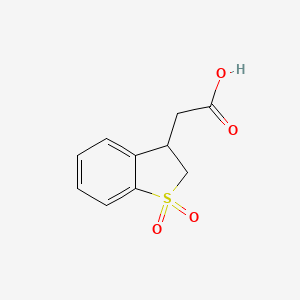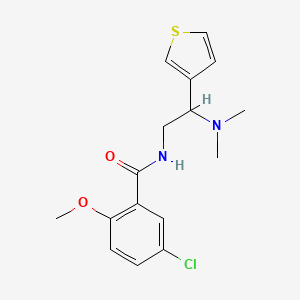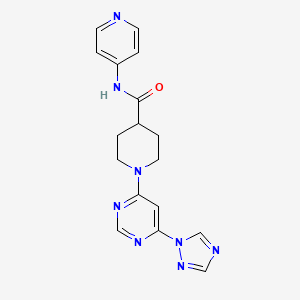
((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid” includes a pyrrolidine ring, a hydroxymethyl group, and a carbamic acid group. The exact three-dimensional structure and the spatial orientation of these groups could significantly influence the compound’s biological activity .Mechanism of Action
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for ((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid involves the protection of a pyrrolidine ring, followed by the introduction of a hydroxymethyl group, and finally the deprotection of the pyrrolidine ring to yield the target compound.", "Starting Materials": [ "L-Proline", "Methanol", "Formic acid", "Methyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether", "Ethyl acetate", "N,N-Dimethylformamide", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide", "N-Hydroxysuccinimide", "Tert-butyl carbamate", "Hydroxylamine hydrochloride", "Sodium cyanoborohydride", "Acetic acid", "Chloroform", "Sodium carbonate", "Carbon dioxide" ], "Reaction": [ "L-Proline is protected with methyl chloroformate in the presence of triethylamine to yield N-Boc-L-proline methyl ester.", "The protected proline is then reacted with hydroxylamine hydrochloride in the presence of sodium bicarbonate to yield the corresponding hydroxamic acid.", "The hydroxamic acid is then reduced with sodium cyanoborohydride in the presence of acetic acid to yield the corresponding amine.", "The amine is then reacted with tert-butyl carbamate in the presence of N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide to yield the corresponding carbamate.", "The carbamate is then reacted with formaldehyde in the presence of sodium hydroxide to yield the corresponding hydroxymethyl carbamate.", "The hydroxymethyl carbamate is then deprotected with hydrochloric acid to yield ((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid." ] } | |
CAS RN |
1264243-44-8 |
Product Name |
((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid |
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.173 |
IUPAC Name |
[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamic acid |
InChI |
InChI=1S/C6H12N2O3/c9-3-5-1-4(2-7-5)8-6(10)11/h4-5,7-9H,1-3H2,(H,10,11)/t4-,5+/m1/s1 |
InChI Key |
HALMHLQVTZLDDJ-UHNVWZDZSA-N |
SMILES |
C1C(CNC1CO)NC(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2937517.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B2937518.png)

![1-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2937520.png)
![1-[(Tert-butoxy)carbonyl]-3-[(1-phenylethyl)amino]azetidine-3-carboxylic acid](/img/structure/B2937522.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]-5-(dimethylamino)pentanamide](/img/structure/B2937523.png)

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2937527.png)
![3-Benzyl-5-(5-chloro-2-methylphenyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2937528.png)




